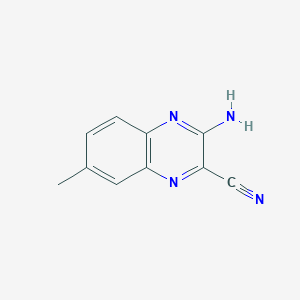
3-Amino-7-methylquinoxaline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-7-methylquinoxaline-2-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the third position, a methyl group at the seventh position, and a carbonitrile group at the second position of the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methylquinoxaline-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-chloro-3-nitrobenzonitrile and methylamine can yield the desired compound through a series of steps including reduction and cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
3-Amino-7-methylquinoxaline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
科学研究应用
3-Amino-7-methylquinoxaline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential as an antimicrobial and antiviral agent.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Amino-7-methylquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the amino and methyl groups.
Quinoxaline-2-carbonitrile: Similar but lacks the amino and methyl groups.
3-Aminoquinoxaline: Lacks the methyl and carbonitrile groups.
Uniqueness
3-Amino-7-methylquinoxaline-2-carbonitrile is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the amino, methyl, and carbonitrile groups allows for a wide range of chemical modifications and applications .
属性
CAS 编号 |
444807-95-8 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC 名称 |
3-amino-7-methylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H8N4/c1-6-2-3-7-8(4-6)13-9(5-11)10(12)14-7/h2-4H,1H3,(H2,12,14) |
InChI 键 |
YZSDBHALUVSODG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)

![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)
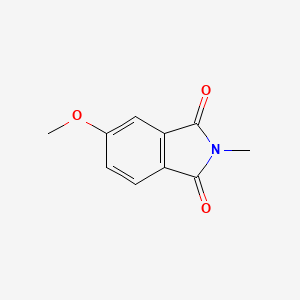
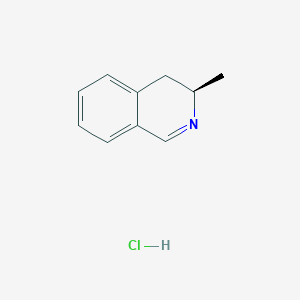

![7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B11907956.png)


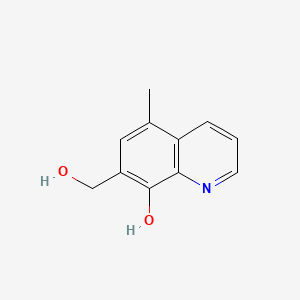
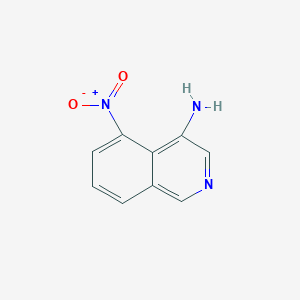
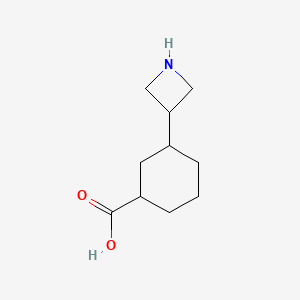
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)
